molecular formula C13H11F6NO2 B15235867 N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide

Katalognummer: B15235867
Molekulargewicht: 327.22 g/mol
InChI-Schlüssel: RAQCVPFWPWVSQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide typically involves the reaction of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)aniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide involves its interaction with specific molecular targets. The hexafluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and hexafluoro groups, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient chemical reactions.

Eigenschaften

Molekularformel

C13H11F6NO2

Molekulargewicht

327.22 g/mol

IUPAC-Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C13H11F6NO2/c14-12(15,16)11(22,13(17,18)19)8-3-5-9(6-4-8)20-10(21)7-1-2-7/h3-7,22H,1-2H2,(H,20,21)

InChI-Schlüssel

RAQCVPFWPWVSQL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.